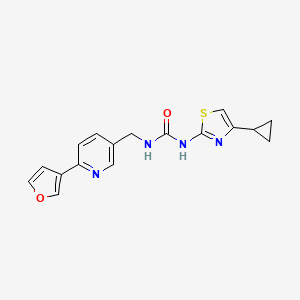

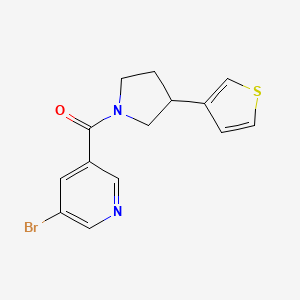

![molecular formula C14H14ClNO3S2 B2816164 2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone CAS No. 339016-99-8](/img/structure/B2816164.png)

2-[(4-Chlorophenyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a sulfone, which is an organic compound containing the functional group R-SO2-R’. Sulfones are used as solvents and chemical intermediates in a variety of industrial applications . They are also known for their thermal and oxidative stability .

Synthesis Analysis

While specific synthesis methods for this compound were not found, sulfones are typically synthesized through the oxidation of sulfides or the reaction of sulfonyl chlorides with alcohols or amines .Molecular Structure Analysis

The molecular structure of a sulfone typically consists of a sulfur atom bonded to two oxygen atoms (a sulfonyl group) and two carbon atoms . The exact structure of this compound would depend on the specific locations of the chlorophenyl, dimethyl, and pyridinyl groups.Chemical Reactions Analysis

Sulfones are generally stable and resistant to reduction and hydrolysis . They can participate in a variety of chemical reactions, including palladium-catalyzed amidation reactions .Physical and Chemical Properties Analysis

Sulfones are typically crystalline solids at room temperature and have high boiling points . They are generally soluble in organic solvents .Scientific Research Applications

Synthesis and Green Metric Evaluation

The synthesis of related sulfonyl and sulfinyl compounds, such as those used in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases, highlights modified synthetic approaches aimed at improving efficiency and reducing waste. One study detailed the synthesis of an intermediate utilized in Dexlansoprazole production, showcasing steps like N-oxidation, one-pot synthesis, and chlorination with green metrics assessment to evaluate the environmental impact (Rohidas Gilbile et al., 2017).

Chemiluminescence Applications

The study of sulfinyl- and sulfonyl-substituted compounds for their chemiluminescence properties, particularly in the synthesis of dioxetanes and their base-induced decomposition, provides insights into potential applications in sensors and imaging technologies. These compounds exhibit light emission under specific conditions, suggesting their utility in analytical chemistry and materials science (N. Watanabe et al., 2010).

Crystal and Molecular Structure

Research into the crystal and molecular structure of sulfones, including methyl-(4-chlorophenyl)sulfone, contributes to our understanding of molecular interactions and stability. Such studies inform the design of materials and drugs by revealing how structural features influence physical and chemical properties (S. Adamovich et al., 2017).

Novel Soluble Fluorinated Polyamides

Fluorinated polyamides containing pyridine and sulfone moieties, synthesized using a new diamine, demonstrate the creation of materials with high thermal stability, low dielectric constants, and excellent solubility in organic solvents. These properties suggest their applicability in advanced electronic and optical devices (Xiao-Ling Liu et al., 2013).

Antibacterial Activity

The synthesis of novel compounds with specific sulfonyl and sulfinyl groups has been explored for antibacterial applications. One study synthesized a bicyclic compound with potential antimicrobial activity, indicating the role of these sulfur-containing compounds in developing new therapeutic agents (Yahya Nural et al., 2018).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-(4-chlorophenyl)sulfinyl-4,6-dimethyl-3-methylsulfonylpyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S2/c1-9-8-10(2)16-14(13(9)21(3,18)19)20(17)12-6-4-11(15)5-7-12/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAIVJYOGCVIBDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)C2=CC=C(C=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

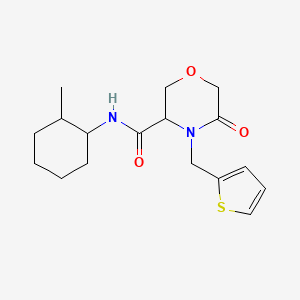

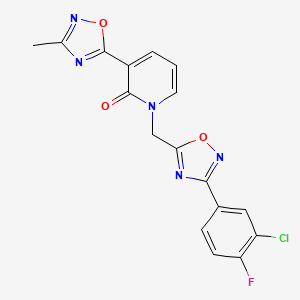

![4-[4-(dimethylamino)phenyl]-N-(2-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2816085.png)

![2-({5-[(3-chloro-4-methoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/no-structure.png)

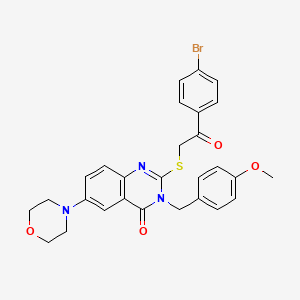

![4'-(Methylsulfonyl)[1,1'-biphenyl]-3-amine](/img/structure/B2816091.png)

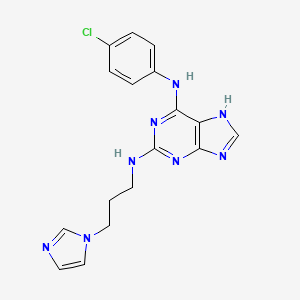

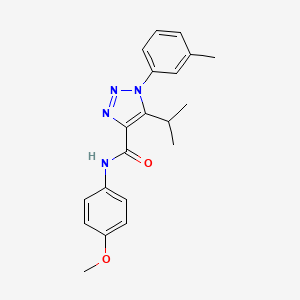

![4-[4-Methyl-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-2-yl]morpholine](/img/structure/B2816093.png)

![N-[2-(4-chlorophenyl)ethyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2816095.png)

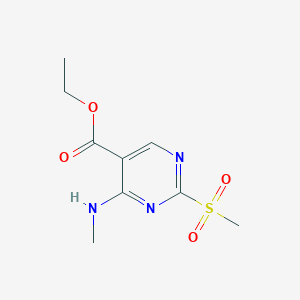

![2-[(hydroxyimino)methyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2816104.png)